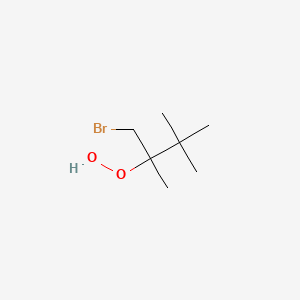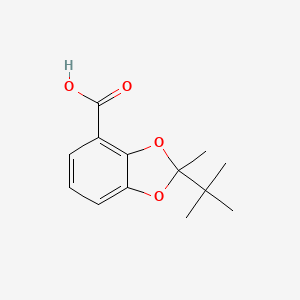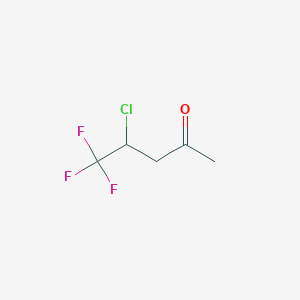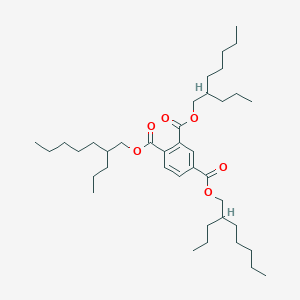![molecular formula C19H20N2O3 B14255526 4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol CAS No. 354999-47-6](/img/structure/B14255526.png)
4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol is an organic compound that belongs to the class of indole derivatives.
Méthodes De Préparation
The synthesis of 4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3,3-trimethyl-2,3-dihydro-1H-indole and 4-nitrophenol.
Reaction Conditions: The reaction between these starting materials is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives with potential biological activities.
Biology: The compound is studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of photochromic materials and optical data storage devices.
Mécanisme D'action
The mechanism of action of 4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways: It affects signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol can be compared with other similar compounds, such as:
1,3,3-Trimethyl-6-nitrospiro[chromene-2,2′-indole]: This compound also exhibits photochromic properties and is used in optical applications.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbaldehyde: Used as a precursor in the synthesis of various biologically active molecules.
These comparisons highlight the unique properties and applications of 4-Nitro-2-[2-(1,3,3-dihydro-1H-indol-2-yl)ethenyl]phenol in scientific research and industry.
Propriétés
Numéro CAS |
354999-47-6 |
|---|---|
Formule moléculaire |
C19H20N2O3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
4-nitro-2-[2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C19H20N2O3/c1-19(2)15-6-4-5-7-16(15)20(3)18(19)11-8-13-12-14(21(23)24)9-10-17(13)22/h4-12,18,22H,1-3H3 |
Clé InChI |
BMNXHHQOSYBSNW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(N(C2=CC=CC=C21)C)C=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14255450.png)

![1,1-Difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitropropan-2-ol](/img/structure/B14255454.png)


![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)

![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)

![4-[(4-Aminophenyl)imino]cyclohexa-2,5-diene-1-thione](/img/structure/B14255506.png)
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)
![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)

